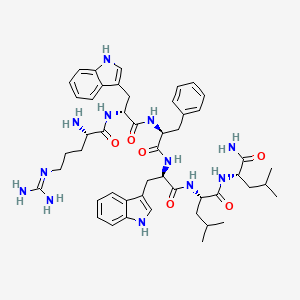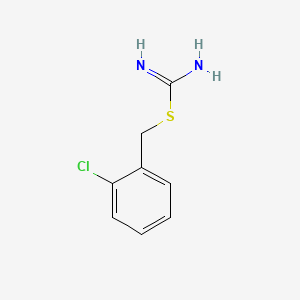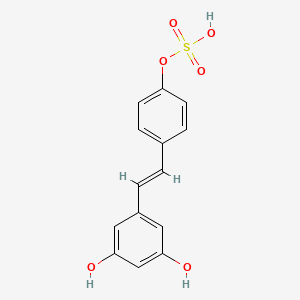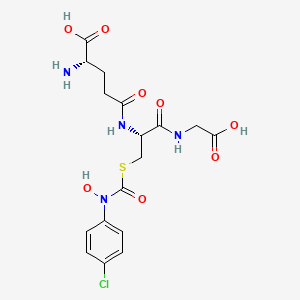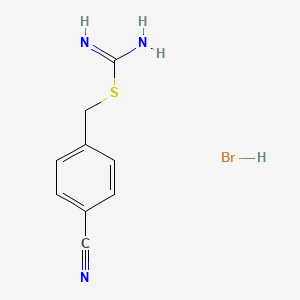
S-(4-Cyanobenzyl)isothiourea hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Cyanobenzyl)isothiourea hydrobromide is a chemical compound that belongs to the class of isothioureas These compounds are characterized by the presence of an isothiourea group, which is known for its diverse biological activities
Preparation Methods
The synthesis of S-(4-Cyanobenzyl)isothiourea hydrobromide typically involves a multi-step process. One common synthetic route includes the reaction of 4-cyanobenzyl chloride with thiourea in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
S-(4-Cyanobenzyl)isothiourea hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of S-(4-Cyanobenzyl)isothiourea hydrobromide involves its interaction with specific molecular targets. One of the primary targets is indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in the catabolism of tryptophan. By inhibiting IDO, the compound can modulate immune responses and has potential therapeutic applications in treating diseases such as cancer and autoimmune disorders .
Comparison with Similar Compounds
S-(4-Cyanobenzyl)isothiourea hydrobromide can be compared with other isothiourea derivatives, such as:
S-(3,4-Dichlorobenzyl)isothiourea hydrochloride: Known for its antimicrobial properties.
S-(2-Aminoethyl)isothiourea dihydrobromide: Used in biochemical research for its ability to inhibit nitric oxide synthase.
S-(4-Hydroxy-1,1-dioxo-tetrahydro-thiophen-3-yl)-isothiourea hydrochloride: Utilized in the synthesis of various organic compounds.
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C9H9N3S.BrH/c10-5-7-1-3-8(4-2-7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H |
InChI Key |
ONSRFABKCKXUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)C#N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852955.png)
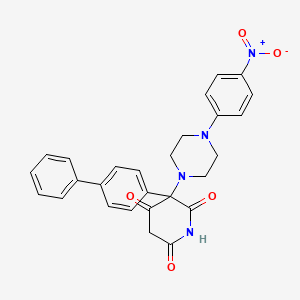
![2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B10852963.png)
![8-(3-Chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B10852964.png)
![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)
![4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide](/img/structure/B10852976.png)
![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)
![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)
![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)
